5-Bromo-3-methylquinazolin-4(3H)-one
CAS No.: 1410973-83-9
Cat. No.: VC2596445
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1410973-83-9 |
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Molecular Formula | C9H7BrN2O |
Molecular Weight | 239.07 g/mol |
IUPAC Name | 5-bromo-3-methylquinazolin-4-one |
Standard InChI | InChI=1S/C9H7BrN2O/c1-12-5-11-7-4-2-3-6(10)8(7)9(12)13/h2-5H,1H3 |
Standard InChI Key | CVMSMOMEDDRQKP-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C(C1=O)C(=CC=C2)Br |
Canonical SMILES | CN1C=NC2=C(C1=O)C(=CC=C2)Br |
Introduction
Chemical Structure and Properties
5-Bromo-3-methylquinazolin-4(3H)-one is a heterocyclic compound characterized by a quinazolinone core structure with specific substitutions. The molecular structure features a bromine atom at position 5 and a methyl group at position 3 of the quinazolinone ring system. This structural arrangement contributes significantly to the compound's biological activity profile and physicochemical properties.
The compound is identified by the CAS Registry Number 1410973-83-9 and has the molecular formula C9H7BrN2O with a calculated molecular weight of 239.07 g/mol . The presence of bromine, a relatively large and electron-withdrawing substituent, influences the electron distribution within the molecule, potentially enhancing its interaction with biological targets.
Table 1: Key Chemical Identifiers and Properties of 5-Bromo-3-methylquinazolin-4(3H)-one
Property | Value |
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CAS Registry Number | 1410973-83-9 |
Molecular Formula | C9H7BrN2O |
Molecular Weight | 239.07 g/mol |
IUPAC Name | 5-bromo-3-methylquinazolin-4-one |
Standard InChI | InChI=1S/C9H7BrN2O/c1-12-5-11-7-4-2-3-6(10)8(7)9(12)13/h2-5H,1H3 |
Standard InChIKey | CVMSMOMEDDRQKP-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C(C1=O)C(=CC=C2)Br |
MDL Number | MFCD30182429 |
PubChem Compound ID | 86723078 |
These identifiers are crucial for unambiguous identification of the compound in chemical databases and literature .
Biological Activities
Quinazolinones, including 5-Bromo-3-methylquinazolin-4(3H)-one, are known for their diverse pharmacological properties. These compounds have been studied for various biological activities, with particular emphasis on their potential therapeutic applications.
Anticancer Properties
5-Bromo-3-methylquinazolin-4(3H)-one and related quinazolinone derivatives have shown promising anticancer activities. These compounds can inhibit certain kinases, leading to reduced tumor growth in various cancer models. The specific mechanisms may involve:
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Inhibition of cell proliferation pathways
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Induction of apoptosis in cancer cells
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Disruption of cancer cell signaling
The presence of the bromine atom at position 5 may enhance the compound's interaction with specific biological targets involved in cancer progression. Research on this compound is ongoing in studies related to cancer cell proliferation.
Antimicrobial Activity
Quinazolinones, particularly those with halogen substitutions like bromine, have demonstrated significant antimicrobial properties. While specific data for 5-Bromo-3-methylquinazolin-4(3H)-one is limited in the search results, related compounds like 6-bromo-substituted quinazolinones have been evaluated for their antimicrobial activity against both gram-positive and gram-negative microorganisms .
For instance, 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one and its derivatives have been synthesized and tested for their antimicrobial properties . The presence of bromine on the quinazolinone ring appears to contribute significantly to the antimicrobial efficacy of these compounds.
Research Applications
5-Bromo-3-methylquinazolin-4(3H)-one has several scientific applications due to its potential biological activities, making it a valuable compound in various research fields.
Cancer Research
The compound is utilized in studies related to cancer cell proliferation, where its ability to inhibit specific kinases may lead to reduced tumor growth. Research focuses on understanding:
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The specific molecular targets within cancer cells
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Structure-activity relationships that enhance anticancer properties
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Potential synergistic effects with established cancer therapies
Antimicrobial Studies
Given the antimicrobial properties of quinazolinone derivatives, 5-Bromo-3-methylquinazolin-4(3H)-one is also employed in studies investigating bacterial growth inhibition. Research in this area may include:
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Screening against different bacterial strains
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Elucidating mechanisms of antibacterial action
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Developing more potent antimicrobial agents based on the quinazolinone scaffold
Medicinal Chemistry and Drug Development
The compound's interaction with specific biological targets, such as enzymes or receptors, is a key area of research. This includes:
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Structure-based drug design using the quinazolinone scaffold
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Optimization of pharmacokinetic properties
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Investigation of structure-activity relationships to enhance therapeutic potential
These research applications underscore the significance of 5-Bromo-3-methylquinazolin-4(3H)-one in medicinal chemistry and pharmaceutical development.
Related Compounds
5-Bromo-3-methylquinazolin-4(3H)-one belongs to a broader family of substituted quinazolinones, several of which share structural similarities but differ in the position of substituents or the nature of the functional groups.
Positional Isomers
Several positional isomers of 5-Bromo-3-methylquinazolin-4(3H)-one have been identified and studied:
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8-Bromo-3-methylquinazolin-4(3H)-one (CAS: 1341038-12-7) - This isomer features the bromine atom at position 8 rather than position 5 .
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6-Bromo-3-methylquinazolin-4(3H)-one (CAS: 57573-59-8) - In this isomer, the bromine substitution is at position 6 .
These positional variations can significantly impact the biological activities and physicochemical properties of the compounds.
Structural Analogues
Other structural analogues with varying substituents include:
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8-Bromo-6-methylquinazolin-4(3H)-one (CAS: 215115-09-6) - This compound features a bromine at position 8 and a methyl group at position 6 .
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6-Bromo-3-amino-2-methylquinazolin-4(3H)-one - This derivative contains an amino group at position 3 and a methyl group at position 2, with bromine at position 6 .
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3-Benzyl-6-bromoquinazolin-4(3H)-one (CAS: 100954-32-3) - This analogue replaces the methyl group with a benzyl moiety .
Structure-Activity Relationships
The position of the bromine substituent and the nature of other functional groups significantly influence the biological activities of these compounds. For instance:
Understanding these structure-activity relationships is crucial for the development of more effective therapeutic agents based on the quinazolinone scaffold.
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